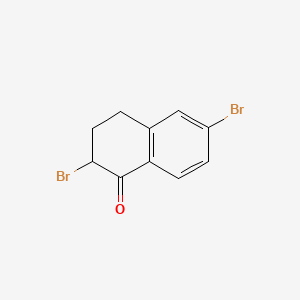

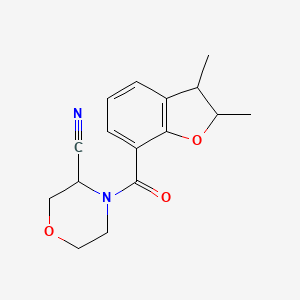

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is commonly used in scientific research. It is a member of the naphthalene family and is known for its unique properties and potential applications.

科学的研究の応用

Enantioselective Synthesis

The compound 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, a type of 1,2-Dihydronaphthalene, is significant in medicinal and synthetic chemistry. Methods for its catalytic asymmetric construction are limited. However, its synthesis involves oxidative N-Heterocyclic Carbene Catalysis, which can yield a variety of 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity. This product can be further transformed into useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).

Spectroscopy and Photodissociation Studies

1,2-Dihydronaphthalene (DHN), related to this compound, has been studied using spectroscopy and photodissociation techniques. These studies involve matrix isolation infrared absorption spectroscopy, multiphoton infrared photodissociation action spectroscopy, and density functional theory calculations, providing insights into its molecular structure and behavior under various conditions (Vala et al., 2009).

Novel Synthetic Methods

A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which include derivatives of this compound, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features a simple procedure, mild reaction conditions, and good yields, enhancing the accessibility of these compounds (Liu et al., 2012).

Antitumor and Cytoprotective Effects

Research into derivatives of 3,4-dihydronaphthalen-1(2H)-one, closely related to this compound, shows potential in medicinal chemistry, particularly in antitumor activities and cytoprotective effects. These compounds have been evaluated for their effectiveness against various human neoplastic cell lines and their ability to protect against oxidative damage in cells (Wang et al., 2017), (Kil et al., 2018).

Catalyzed Cycloaddition and Hydroarylation

The compound has been involved in studies on rhodium-catalyzed cycloaddition and platinum-catalyzed intramolecular hydroarylation, demonstrating its utility in complex chemical syntheses. These processes are essential for constructing multi-substituted dihydronaphthalene scaffolds and efficient synthetic methods for dihydronaphthalenes with various functional groups (Fang et al., 2009), (Mo & Lee, 2010).

特性

IUPAC Name |

2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRCPKKIPKZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(=O)C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)

![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)

![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)